molecular formula C48H98O25 B3325922 HO-Peg24-OH CAS No. 2243942-52-9

HO-Peg24-OH

Cat. No.: B3325922
CAS No.: 2243942-52-9
M. Wt: 1075.3 g/mol
InChI Key: IEXKUCOGQITOPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires a catalyst such as potassium hydroxide and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of HO-Peg24-OH follows similar principles but on a larger scale. The process involves continuous polymerization reactors and precise control over reaction parameters to ensure consistent product quality. The final product is purified through techniques such as distillation and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: HO-Peg24-OH is widely used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in the study of protein-protein interactions and cellular signaling pathways .

Medicine: Its use in PROTACs also holds promise for the treatment of cancer and other diseases .

Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its ability to enhance solubility and stability makes it a valuable component in these formulations .

Comparison with Similar Compounds

Uniqueness: HO-Peg24-OH stands out due to its optimal chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTAC synthesis, where these properties are crucial for the efficacy of the final product .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXKUCOGQITOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H98O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025080
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1075.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243942-52-9
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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